molecular formula C10H18O2 B8295358 3-Oxaspiro[5.5]undecan-2-ol

3-Oxaspiro[5.5]undecan-2-ol

Cat. No. B8295358
M. Wt: 170.25 g/mol
InChI Key: PDKDTSFTQFGSSG-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of 3-oxaspiro[5.5]undecan-2-one (1.68 g) in diethyl ether (50 mL) was added a 1M solution of diisobutylaluminum hydride in diethyl ether (15.0 mL) under ice cooling. The solution was stirred under ice cooling for 15 minutes. Diethyl ether (100 mL) was then added to the solution, followed by successive addition of water (0.6 mL) and a 15% aqueous sodium hydroxide solution (0.6 mL). The solution was stirred at room temperature for 30 minutes. Water (1.8 mL) was then added to the solution, and it was stirred for additional 15 minutes. The solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=1:1) to give the title compound (1.36 g).
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][O:3][C:2]1=[O:12].[H-].C([Al+]CC(C)C)C(C)C.O.[OH-].[Na+]>C(OCC)C>[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][O:3][CH:2]1[OH:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C1C(OCCC12CCCCC2)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under ice cooling for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
was stirred for additional 15 minutes
Duration
15 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1C(OCCC12CCCCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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